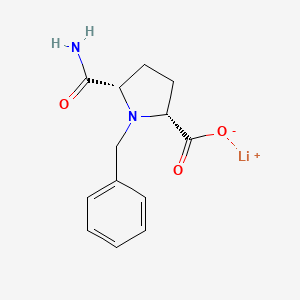

Lithium;(2R,5S)-1-Benzyl-5-Carbamoylpyrrolidin-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a carbamoyl group

Wissenschaftliche Forschungsanwendungen

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antiviral agent

Vorbereitungsmethoden

The synthesis of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrrolidine derivative with a benzyl halide under basic conditions to form the benzylated pyrrolidine. This intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

Analyse Chemischer Reaktionen

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides

Wirkmechanismus

The mechanism of action of Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound also contains a pyrrolidine ring and exhibits similar biological activities.

Spirocycles: These compounds share a similar structural motif and are used in various chemical and biological applications

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.

Biologische Aktivität

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, also known as rac-Lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate

- CAS Number : 2126144-91-8

- Molecular Formula : C13H16N2O3Li

- Molecular Weight : 274.25 g/mol

Pharmacological Effects

Lithium compounds have been widely studied for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The specific compound has shown promise in various biological assays:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit broad-spectrum anticonvulsant properties. For instance, studies involving related compounds demonstrated significant protection against seizures in animal models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

- Neuroprotective Effects : Lithium has been recognized for its neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. This compound may enhance neuronal survival and function under stress conditions.

- Mood Stabilization : As with other lithium salts, this compound may exert mood-stabilizing effects by influencing serotonin and norepinephrine levels in the brain, potentially reducing the frequency of mood episodes in bipolar disorder patients.

The mechanisms underlying the biological activity of lithium compounds are complex and multifaceted:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways.

- GSK-3 Inhibition : Lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell proliferation.

ADME-Tox Profile

The pharmacokinetics and toxicity profile of lithium compounds are critical for their therapeutic application:

- Absorption : Lithium compounds generally exhibit good oral bioavailability.

- Distribution : They are distributed widely throughout body tissues, including the brain.

- Metabolism : Limited metabolism occurs; primarily excreted unchanged via the kidneys.

- Toxicity : Monitoring serum lithium levels is essential due to the narrow therapeutic window associated with lithium therapy.

Study 1: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant efficacy of a related compound in various seizure models. The results indicated that at doses ranging from 15 mg/kg to 60 mg/kg, significant protection against seizures was observed. The combination therapy with valproic acid showed a synergistic effect, enhancing seizure protection compared to monotherapy .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of lithium compounds in models of neurodegeneration. The findings suggested that treatment with lithium significantly reduced neuronal loss and improved cognitive function in animal models of Alzheimer's disease .

Eigenschaften

IUPAC Name |

lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURYYYMSSBLJDC-VZXYPILPSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.